5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide
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Overview
Description
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a triazole ring, and a carbohydrazide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide typically involves multiple steps, starting with the preparation of the furan ring and the triazole ring separately. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The triazole ring is often prepared via cyclocondensation reactions involving hydrazine derivatives and nitriles or other suitable precursors.
Once the furan and triazole rings are prepared, they are linked together through a series of nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides
- 5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Uniqueness
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide is unique due to the presence of both furan and triazole rings in its structure, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these rings with the carbohydrazide group allows for a wide range of chemical modifications and functionalizations, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H10N6O2 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
5-[(3-amino-1,2,4-triazol-1-yl)methyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C8H10N6O2/c9-8-11-4-14(13-8)3-5-1-2-6(16-5)7(15)12-10/h1-2,4H,3,10H2,(H2,9,13)(H,12,15) |
InChI Key |
CZTVBPFHHYOEPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)NN)CN2C=NC(=N2)N |
Origin of Product |
United States |
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